molecular formula C15H25NO4 B3101100 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid CAS No. 1384265-35-3

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid

Cat. No.: B3101100
CAS No.: 1384265-35-3
M. Wt: 283.36 g/mol
InChI Key: LTQHZBPBTVFUHG-UHFFFAOYSA-N
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Description

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during various chemical reactions. The spirocyclic structure imparts rigidity and stability to the molecule, making it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves the hydrolysis of ester intermediates to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or heteroaryl groups, onto the spirocyclic core .

Scientific Research Applications

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid lies in its combination of a spirocyclic structure with a Boc-protected amine and an acetic acid moiety. This combination provides a versatile platform for further chemical modifications and applications in various fields of research and industry .

Properties

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)9-11(10-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHZBPBTVFUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid
Reactant of Route 3
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid
Reactant of Route 4
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid
Reactant of Route 5
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid
Reactant of Route 6
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid

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